molecular formula C11H12IN B3348384 1,4-Dimethylquinolinium iodide CAS No. 16859-86-2

1,4-Dimethylquinolinium iodide

Cat. No.: B3348384
CAS No.: 16859-86-2
M. Wt: 285.12 g/mol
InChI Key: WIARMCFTXNSAOJ-UHFFFAOYSA-M
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Description

1,4-Dimethylquinolinium iodide is a quaternary ammonium salt with the molecular formula C11H12IN. It is a derivative of quinoline, where the nitrogen atom is methylated twice, resulting in a positively charged nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethylquinolinium iodide can be synthesized through the quaternization of 1,4-dimethylquinoline with methyl iodide. The reaction typically involves dissolving 1,4-dimethylquinoline in an appropriate solvent such as methanol, followed by the addition of methyl iodide. The reaction mixture is then heated under reflux conditions to facilitate the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same quaternization reaction, with careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethylquinolinium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dimethylquinolinium iodide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethylquinolinium iodide involves its interaction with molecular targets through its positively charged nitrogen atom. This allows it to participate in various chemical reactions, including nucleophilic substitution and redox reactions. The compound can also interact with biological molecules, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    1-Methylquinolinium iodide: Similar structure but with only one methyl group on the nitrogen atom.

    4-Methylquinolinium iodide: Similar structure but with the methyl group on the 4-position of the quinoline ring.

    Quinolinium iodide: The parent compound without any methyl groups.

Uniqueness

1,4-Dimethylquinolinium iodide is unique due to the presence of two methyl groups on the nitrogen atom, which enhances its reactivity and makes it suitable for a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

1,4-dimethylquinolin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N.HI/c1-9-7-8-12(2)11-6-4-3-5-10(9)11;/h3-8H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIARMCFTXNSAOJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C2=CC=CC=C12)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454415
Record name 1,4-Dimethylquinolinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16859-86-2
Record name Lepidinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethylquinolinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution mixture of lepidine (0.66 g, 4.65 mmol) and iodomethane (1.32 g, 9.3 mmol) in methanol (30 mL) was heated to reflux in a sealed tube overnight. After cooling to room temperature, methanol was removed under vacuum. Anhydrous acetone was added to the residue and filtered. The resulting solid was washed with acetone and dried to afford iodide 4 (1.1 g) as yellow solid in 83% yield. 1H NMR (400 MHz, DMSO-d6) δ 9.35 (d, J=6 Hz, 1H), 8.54 (d, J=8.8 Hz, 1H), 8.49 (d, J=8.8 Hz, 1H), 8.27 (t, J=7.2 Hz, 1H), 8.07 (t, J=4.8 Hz, 1H), 8.05 (d, J=6 Hz, 1H), 4.57 (s, 3H), 3.00 (s, 3H). 13C NMR (400 MHz, DMSO-d6) δ 158.1, 148.9, 137.6, 134.9, 129.6, 128.4, 126.8, 122.4, 119.5, 44.9, 19.6. MS (FAB) m/z Calcd for C11H12N+158.0. Found 158.2 [M]+.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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